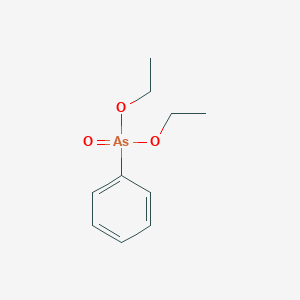![molecular formula C9H19ClN2O B13976180 1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride CAS No. 173336-68-0](/img/structure/B13976180.png)
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a piperidine derivative that has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride typically involves the reaction of piperidine with ethyl chloroacetate, followed by the introduction of an aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 1-(2-Aminoethyl)-4-piperidinol
- 1-(3-Aminopropyl)piperidin-4-ol
- 1-(2-Aminoethyl)-2-piperidinone hydrobromide
Uniqueness
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and aminoethyl group make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
173336-68-0 |
|---|---|
分子式 |
C9H19ClN2O |
分子量 |
206.71 g/mol |
IUPAC名 |
1-[4-(2-aminoethyl)piperidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(12)11-6-3-9(2-5-10)4-7-11;/h9H,2-7,10H2,1H3;1H |
InChIキー |
NIPKKBJDKYXZMH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


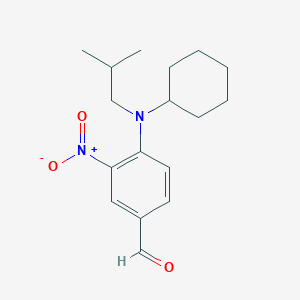
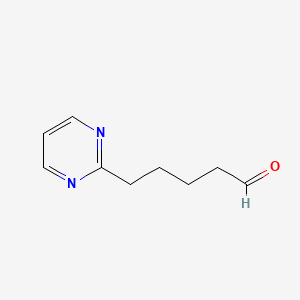

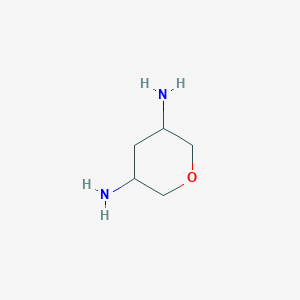

![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
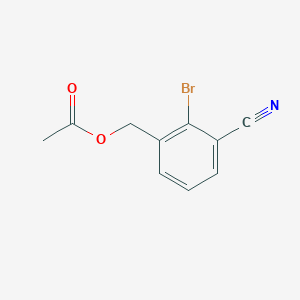
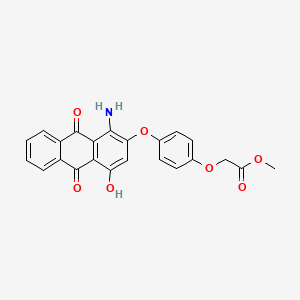
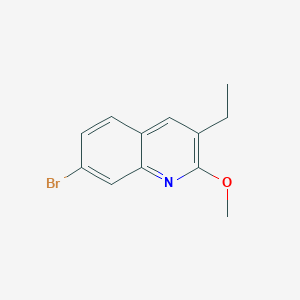
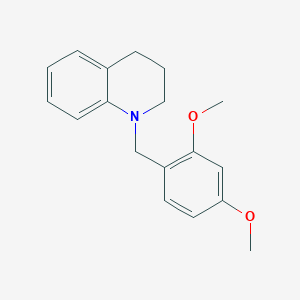

![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
